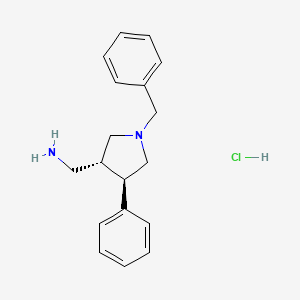
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides in the presence of suitable catalysts.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the benzyl group, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides and suitable nucleophiles in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Benzyl alcohol, benzophenone.
Reduction: Benzylamine, phenylethylamine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: In biological research, it is used to study the interactions of chiral molecules with biological targets, aiding in the understanding of stereochemistry in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, including changes in neurotransmitter levels or enzyme activity.
類似化合物との比較
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)acetate
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)amine
Uniqueness: The hydrochloride salt form of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine provides enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific chiral configuration also allows for selective interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C18H23ClN2 |
|---|---|
分子量 |
302.8 g/mol |
IUPAC名 |
[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19H2;1H/t17-,18+;/m1./s1 |
InChIキー |
DIZIQKGZCVXNDT-URBRKQAFSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)
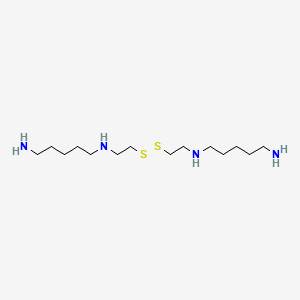
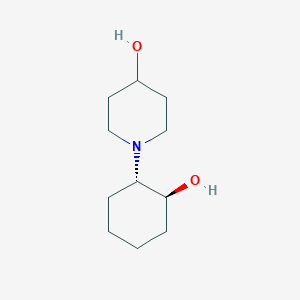
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)

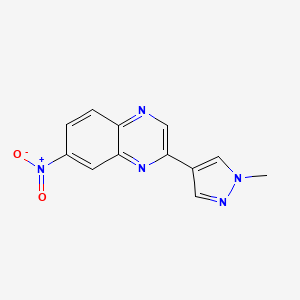
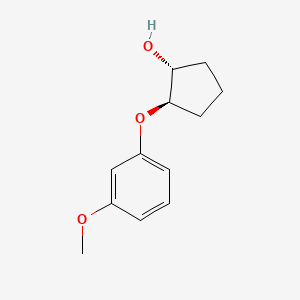
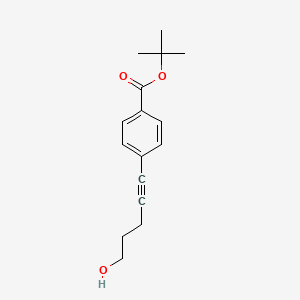
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
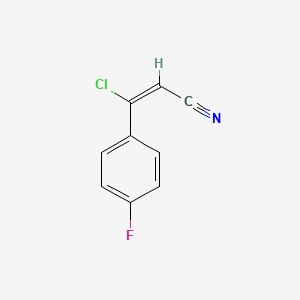
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
